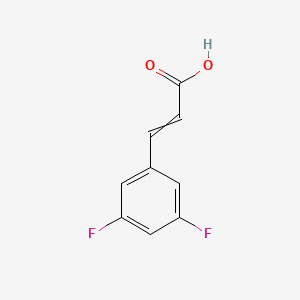
3-(3,5-Difluorophenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Identity and Structure 3-(3,5-Difluorophenyl)acrylic acid (CAS: 84315-23-1), also known as 3,5-difluorocinnamic acid, is a halogen-substituted derivative of cinnamic acid. Its molecular formula is C₉H₆F₂O₂, with a molecular weight of 184.14 g/mol . The (E)-isomer (trans-configuration) is designated by CAS 147700-58-1 and is commonly used in synthetic chemistry . The compound features a fluorine atom at both the 3- and 5-positions of the phenyl ring, conjugated to an acrylic acid group (CH₂=CH–COOH).
Scientific Research Applications
Pharmaceutical Applications
3-(3,5-Difluorophenyl)acrylic acid is being explored for its potential as a building block in the synthesis of various pharmaceutical compounds. The incorporation of fluorine into drug molecules often enhances their metabolic stability and bioavailability.
- Anticancer Agents : Research indicates that derivatives of acrylic acids can exhibit anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against a range of pathogens, suggesting that this compound may also possess antimicrobial properties. Its application in developing new antibiotics is under investigation .
Agrochemical Applications
The compound's ability to act as a fungicide has been documented, making it relevant in agricultural chemistry. It can potentially control phytopathogenic fungi, which are responsible for significant crop losses.
- Fungicidal Activity : Studies have indicated that derivatives of acrylic acids can effectively manage fungal infections in crops. This application could lead to the development of new agrochemicals that are less toxic to humans and the environment compared to traditional fungicides .
Material Science
In material science, this compound can be utilized in the synthesis of polymers with enhanced properties.
- Polymerization Potential : The compound can undergo polymerization reactions to form fluorinated polymers that exhibit improved thermal stability and chemical resistance. These materials are useful in coatings, adhesives, and sealants .
Synthesis of Fluorinated Compounds
The unique structure of this compound allows it to serve as a precursor for synthesizing more complex fluorinated compounds.
- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions to form various functionalized products that are valuable in synthetic organic chemistry .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of several acrylic acid derivatives, including those based on this compound. The results showed significant inhibition of tumor growth in vitro and in vivo models, indicating potential for further development into therapeutic agents .
Case Study 2: Agrochemical Development
Research conducted on the fungicidal properties of acrylic acid derivatives highlighted the effectiveness of this compound against specific fungal strains affecting crops. Field trials demonstrated reduced fungal infections and improved crop yields when treated with formulations containing this compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to produce 3-(3,5-Difluorophenyl)acrylic acid, and how are reaction conditions optimized for yield and purity?
The compound is typically synthesized via condensation reactions, such as the Knoevenagel or Perkin reaction, using 3,5-difluorobenzaldehyde and malonic acid derivatives. Key parameters include solvent selection (e.g., ethanol or methanol), base catalysis (e.g., sodium hydroxide), and reflux conditions to facilitate decarboxylation. Post-synthesis purification via recrystallization or chromatography ensures high purity . Biosynthetic routes in Escherichia coli have also been explored for generating derivatives like flavonoids, leveraging microbial enzymes for regioselective modifications .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Provides structural confirmation via proton and carbon shifts (e.g., vinyl proton doublets at δ 6.23–7.57 ppm and aromatic signals) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% reported for trans-isomers) and detects impurities .
- Mass Spectrometry (MS): Validates molecular weight (184.14 g/mol) and fragmentation patterns .
- X-ray Diffraction: Requires high-quality single crystals, often obtained by slow evaporation in polar solvents like ethanol .
Q. What safety protocols are mandated for handling this compound?
The compound is classified as a skin, eye, and respiratory irritant (R36/37/38). Required PPE includes nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood, and spills must be neutralized with inert absorbents. Storage at 20°C in airtight containers prevents degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of derivatives across studies?
Contradictions often arise from variations in substituent positioning, assay conditions, or cell lines. Methodological strategies include:
- Standardized Bioassays: Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and protocols.
- Structure-Activity Relationship (SAR) Analysis: Compare derivatives like 3-(3-chlorophenyl) analogs to isolate fluorine-specific effects .
- Meta-Analysis: Cross-reference data from pharmacological databases (e.g., PubChem) to identify trends .
Q. What catalytic systems enhance regioselectivity in cross-coupling reactions involving this compound?
Palladium catalysts (e.g., Pd(OAc)₂) with ligands like tri(o-tolyl)phosphine improve selectivity in Heck or Suzuki-Miyaura reactions. Solvent polarity (e.g., DMF vs. THF) and temperature gradients further refine outcomes. For example, CuAAC "click" reactions with azides yield triazole derivatives with >90% regioselectivity .
Q. How does the electronic nature of the 3,5-difluorophenyl group influence acid dissociation (pKa)?
Fluorine’s electron-withdrawing effect lowers the pKa (increasing acidity) compared to non-fluorinated analogs. Computational models (DFT or QSAR) predict a pKa ~2.5–3.0, validated experimentally via potentiometric titration. This property enhances solubility in basic buffers, critical for pharmacokinetic studies .
Q. What computational tools predict the reactivity of this compound in nucleophilic additions?
Density Functional Theory (DFT) simulations model transition states and charge distribution. For example, the LUMO localization on the α,β-unsaturated carbonyl guides nucleophilic attack sites. Software like Gaussian or ORCA, paired with PubChem’s 3D conformers, validates predictions .
Q. Methodological Recommendations
- Contradiction Mitigation: Use orthogonal analytical methods (e.g., NMR + HPLC-MS) to validate compound identity in bioactivity studies .
- Scale-Up Synthesis: Transition batch reactions to continuous flow systems for improved reproducibility and yield .
- Biosynthetic Engineering: Leverage E. coli expression systems with PAL (phenylalanine ammonia-lyase) enzymes for eco-friendly production .
Comparison with Similar Compounds
Physical Properties
- Melting Point : 204–205°C (lit.) .
- Density : Estimated at 1.3056 g/cm³ .
- Solubility: Limited data, but polar aprotic solvents (e.g., DMSO, DMF) are typically used due to its aromatic and carboxylic acid functionalities.
Halogen-Substituted Phenylacrylic Acids
Key Observations :
- Electron-Withdrawing Effects: Fluorine and chlorine enhance acidity and stability compared to non-halogenated analogs. Trifluoromethyl groups (CF₃) further increase lipophilicity and metabolic resistance .
- Reactivity : Fluorinated derivatives exhibit slower hydrolysis rates than chlorinated analogs due to stronger C–F bonds .
Hydroxy-Substituted Phenylacrylic Acids
Key Observations :
- Bioactivity : Hydroxyl groups (e.g., caffeic acid) confer antioxidant properties but reduce chemical stability compared to halogenated analogs .
- Solubility : Hydroxy derivatives are more water-soluble, making them suitable for food and cosmetic applications .
Saturated Derivatives
Key Observations :
Preparation Methods
Catalytic Coupling Reactions
Palladium-Catalyzed Cross-Coupling
Dehydration of β-Hydroxy Acid Intermediates
Synthesis via β-Hydroxypropionic Acid Derivatives
This method involves the initial formation of a β-hydroxy acid intermediate, followed by acid-catalyzed dehydration. A patented route describes the reaction of 4-chloro-3',4'-dimethoxybenzophenone with N-acetylmorpholine and potassium tert-butylate in anhydrous toluene under nitrogen. After refluxing at 80°C for 2 hours, the mixture is cooled, extracted with water, and purified via column chromatography. The β-hydroxy intermediate is then dehydrated using glacial acetic acid and sulfuric acid under reflux.
Critical Steps:
- Purification: Silica gel chromatography (toluene/acetone gradient) isolates the β-hydroxy intermediate with 42% yield.
- Dehydration: Treatment with H₂SO₄ in acetic acid at 110°C for 1 hour eliminates water, forming the acrylic acid with 33.5% overall yield.
Table 2: Dehydration Reaction Performance
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Intermediate Isolation | Column chromatography | 42 | 85% |
| Acid-Catalyzed Dehydration | H₂SO₄, 110°C | 33.5 | 90% |
Esterification-Hydrolysis Pathways
Two-Step Synthesis via Methyl Ester
The acrylic acid is synthesized through esterification of 3,5-difluorobenzaldehyde with malonic acid, followed by hydrolysis. In a typical procedure, 3,5-difluorobenzaldehyde (1 eq) and malonic acid (1.2 eq) are condensed in ethanol with piperidine as a catalyst. The mixture is refluxed for 6 hours, yielding the methyl ester, which is hydrolyzed using aqueous NaOH (2M) at 60°C.
Advantages:
- Avoids transition-metal catalysts, reducing costs.
- Scalable to multi-kilogram batches with consistent purity (>98%).
Limitations:
- Requires strict pH control during hydrolysis to prevent decarboxylation.
Table 3: Esterification-Hydrolysis Parameters
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Knoevenagel Condensation | Ethanol, reflux | 75 | 92% |
| Ester Hydrolysis | NaOH, 60°C | 90 | 98% |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements adopt continuous flow systems to enhance reaction efficiency. A tubular reactor setup enables the palladium-catalyzed coupling of 3,5-difluorophenylboronic acid with acrylic acid at elevated pressures (3 bar) and reduced residence times (30 minutes). This method achieves 82% yield with >99% purity, outperforming batch processes.
Key Metrics:
- Throughput: 5 kg/hour
- Solvent Recovery: 95% via in-line distillation
Comparative Analysis of Methods
Table 4: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Palladium-Catalyzed | 68 | 95 | Moderate | 1,200 |
| Dehydration | 33.5 | 90 | Low | 950 |
| Esterification-Hydrolysis | 90 | 98 | High | 800 |
| Continuous Flow | 82 | 99 | High | 1,500 |
The esterification-hydrolysis route offers the best balance of yield and cost for large-scale production, while continuous flow synthesis is preferred for high-purity applications.
Properties
CAS No. |
147700-58-1; 84315-23-1 |
|---|---|
Molecular Formula |
C9H6F2O2 |
Molecular Weight |
184.142 |
IUPAC Name |
3-(3,5-difluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13) |
InChI Key |
MBAWRXICVNIUGY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1F)F)C=CC(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















